N-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential biological activities, including acting as inhibitors for various enzymes and receptors, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves a mechanochemical approach using azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the eco-friendly and catalyst-free methods mentioned above could be adapted for large-scale production, given their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: PhI(OCOCF3)2 is commonly used for oxidative reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
N~2~-(2-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action for N2-(2-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity effectively.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyridines: These compounds share a similar triazole ring structure and exhibit various biological activities.
Uniqueness
N~2~-(2-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its fluorophenyl group enhances its binding affinity to certain enzymes and receptors, making it a more potent inhibitor compared to similar compounds .
Properties
Molecular Formula |
C12H8FN5O |
---|---|
Molecular Weight |
257.22 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H8FN5O/c13-8-4-1-2-5-9(8)15-11(19)10-16-12-14-6-3-7-18(12)17-10/h1-7H,(H,15,19) |
InChI Key |
GUDKFQHRNUHNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN3C=CC=NC3=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.